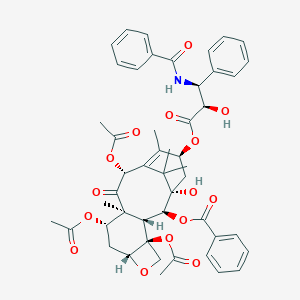

7-Acetyltaxol

Übersicht

Beschreibung

. Es wurde erstmals in den 1960er Jahren von Dr. Jonathan L. Hartwell vom National Cancer Institute aus der Rinde des Pazifischen Eibenbaums (Taxus brevifolia) isoliert. Paclitaxel ist ein sekundärer Metabolit, der von Taxus-Arten produziert wird und eine komplexe chemische Struktur aufweist, die einen Taxanring beinhaltet .

Wissenschaftliche Forschungsanwendungen

Paclitaxel findet breite Anwendung in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung für die Untersuchung der komplexen Synthese von Naturprodukten verwendet.

Biologie: Untersucht wegen seiner Rolle bei der Stabilisierung von Mikrotubuli und der Zellteilung.

Medizin: Weit verbreitet als Chemotherapeutikum zur Behandlung verschiedener Krebsarten.

Industrie: Eingesetzt bei der Entwicklung neuartiger Arzneistoff-Verabreichungssysteme und Formulierungen.

5. Wirkmechanismus

Paclitaxel übt seine Wirkung aus, indem es Mikrotubuli stabilisiert und ihre Depolymerisation verhindert, was zu einem Zellzyklusarrest in der G2/M-Phase und anschließendem Zelltod führt . Es bindet an die β-Tubulin-Untereinheit von Mikrotubuli und stört die normale Dynamik der Mikrotubuli-Assemblierung und -Desassemblierung . Diese Störung induziert eine mitotische Arretierung und Apoptose in Krebszellen .

Wirkmechanismus

Target of Action

7-Acetyl Paclitaxel, also known as 7-Acetyltaxol, primarily targets microtubules in the cell . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .

Mode of Action

7-Acetyl Paclitaxel interacts with its targets, the microtubules, by binding to them and hyper-stabilizing their structure . This is in contrast to other drugs like colchicine that cause the depolymerization of microtubules . The hyper-stabilization of microtubules by 7-Acetyl Paclitaxel interferes with their normal function and dynamics, particularly during cell division .

Biochemical Pathways

The action of 7-Acetyl Paclitaxel affects the normal function of microtubules, leading to a cascade of effects on various biochemical pathways. The primary pathway affected is the cell cycle , specifically the mitotic phase . The hyper-stabilization of microtubules prevents them from disassembling, which is a necessary step for cell division. This leads to cell cycle arrest at the mitotic phase and subsequent apoptosis .

Pharmacokinetics

The pharmacokinetics of Paclitaxel, from which 7-Acetyl Paclitaxel is derived, have been widely studied .

Result of Action

The primary result of 7-Acetyl Paclitaxel’s action is the induction of cell death or apoptosis . By interfering with the normal function of microtubules and causing cell cycle arrest, 7-Acetyl Paclitaxel prevents cells, particularly cancer cells, from dividing. This leads to the activation of programmed cell death or apoptosis .

Action Environment

The action, efficacy, and stability of 7-Acetyl Paclitaxel can be influenced by various environmental factors. For instance, the presence of certain proteins like P-glycoprotein (P-gp) can lead to the expulsion of the drug from cells, resulting in drug resistance . Furthermore, the solubility of 7-Acetyl Paclitaxel in water and other solvents can affect its bioavailability and efficacy . Therefore, the development of delivery systems that enhance solubility and tumor recognition is an active area of research .

Biochemische Analyse

Biochemical Properties

7-Acetyl Paclitaxel, like its parent compound Paclitaxel, is believed to interact with β-tubulin, a protein involved in the formation of microtubules . Microtubules are essential components of the cell’s cytoskeleton and play a crucial role in cell division . By binding to β-tubulin, 7-Acetyl Paclitaxel can disrupt microtubule dynamics, leading to cell cycle arrest and triggering various cell death pathways, including apoptosis, pyroptosis, ferroptosis, and necroptosis .

Cellular Effects

The effects of 7-Acetyl Paclitaxel on cells are primarily related to its impact on microtubule dynamics. By disrupting these dynamics, 7-Acetyl Paclitaxel can induce cell cycle arrest, preventing cells from dividing . This can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Molecular Mechanism

The molecular mechanism of action of 7-Acetyl Paclitaxel involves binding to β-tubulin, a protein that forms part of the microtubules in cells . This binding disrupts the normal dynamics of microtubule assembly and disassembly, leading to cell cycle arrest . Additionally, 7-Acetyl Paclitaxel may interact with other biomolecules, potentially influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

The effects of 7-Acetyl Paclitaxel in laboratory settings can change over time. For example, the drug’s impact on cell cycle arrest and cell death may become more pronounced with prolonged exposure

Dosage Effects in Animal Models

The effects of 7-Acetyl Paclitaxel in animal models can vary with dosage. High doses may lead to more pronounced cell cycle arrest and cell death, but could also result in toxic or adverse effects

Metabolic Pathways

7-Acetyl Paclitaxel is likely involved in similar metabolic pathways as Paclitaxel. Paclitaxel is metabolized primarily by the cytochrome P450 pathway . It’s plausible that 7-Acetyl Paclitaxel undergoes similar metabolic processes, potentially interacting with various enzymes and cofactors

Transport and Distribution

The transport and distribution of 7-Acetyl Paclitaxel within cells and tissues are critical aspects of its pharmacokinetics. Like Paclitaxel, 7-Acetyl Paclitaxel is likely transported across cell membranes by specific transport proteins . Once inside the cell, it may be distributed to various subcellular locations, depending on its specific interactions with intracellular molecules .

Subcellular Localization

The subcellular localization of 7-Acetyl Paclitaxel can influence its activity and function. For instance, its binding to β-tubulin occurs in the cytoplasm, where microtubules are located . Any targeting signals or post-translational modifications that direct 7-Acetyl Paclitaxel to specific compartments or organelles within the cell could potentially influence its effects .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Paclitaxel kann durch verschiedene Verfahren synthetisiert werden, darunter Totalsynthese, Semisynthese und Biosynthese. Die Totalsynthese umfasst den Aufbau des gesamten Moleküls aus einfachen Ausgangsmaterialien, während die Semisynthese natürliche Vorstufen verwendet, die aus Pflanzen extrahiert werden . Die Biosynthese beinhaltet die Verwendung von Mikroorganismen zur Produktion von Paclitaxel-Vorstufen .

Industrielle Produktionsmethoden:

Analyse Chemischer Reaktionen

Paclitaxel unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Paclitaxel kann oxidiert werden, um verschiedene Derivate zu bilden.

Substitution: Substitutionsreaktionen beinhalten den Austausch einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid, Kaliumpermanganat.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitution: Säurechloride, Anhydride.

Hauptprodukte:

Oxidation: Oxidierte Paclitaxel-Derivate.

Reduktion: Reduzierte Paclitaxel-Derivate.

Substitution: Acylierte Paclitaxel-Derivate.

Vergleich Mit ähnlichen Verbindungen

Paclitaxel gehört zur Familie der Taxane, zu denen auch gehören:

Cabazitaxel: Ein semisynthetisches Derivat von Paclitaxel mit verbesserter Wirksamkeit gegen bestimmte resistente Krebszelllinien.

Einzigartigkeit von Paclitaxel: Paclitaxel war der erste in der Literatur beschriebene Mikrotubuli-Zielstoff und ist nach wie vor eines der am häufigsten verwendeten Chemotherapeutika . Sein einzigartiger Wirkmechanismus und sein breites Wirkungsspektrum machen es zu einem wertvollen Werkzeug in der Krebsbehandlung .

Eigenschaften

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H51NO14/c1-25-31(60-43(56)36(52)35(28-16-10-7-11-17-28)48-41(54)29-18-12-8-13-19-29)23-47(57)40(61-42(55)30-20-14-9-15-21-30)38-45(6,32(51)22-33-46(38,24-58-33)62-27(3)50)39(53)37(59-26(2)49)34(25)44(47,4)5/h7-21,31-33,35-38,40,51-52,57H,22-24H2,1-6H3,(H,48,54)/t31-,32-,33+,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCINICONZNJXQF-MZXODVADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H51NO14 | |

| Record name | TAXOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023413 | |

| Record name | Paclitaxel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

853.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Taxol appears as needles (from aqueous methanol) or fine white powder. An anti-cancer drug., Solid; [Merck Index] White to off-white solid; [HSDB] Powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | TAXOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Paclitaxel | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21415 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Paclitaxel | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015360 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble, Insoluble in water, 5.56e-03 g/L | |

| Record name | Paclitaxel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01229 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TAXOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6839 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Paclitaxel | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015360 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Paclitaxel interferes with the normal function of microtubule growth. Whereas drugs like colchicine cause the depolymerization of microtubules in vivo, paclitaxel arrests their function by having the opposite effect; it hyper-stabilizes their structure. This destroys the cell's ability to use its cytoskeleton in a flexible manner. Specifically, paclitaxel binds to the β subunit of tubulin. Tubulin is the "building block" of mictotubules, and the binding of paclitaxel locks these building blocks in place. The resulting microtubule/paclitaxel complex does not have the ability to disassemble. This adversely affects cell function because the shortening and lengthening of microtubules (termed dynamic instability) is necessary for their function as a transportation highway for the cell. Chromosomes, for example, rely upon this property of microtubules during mitosis. Further research has indicated that paclitaxel induces programmed cell death (apoptosis) in cancer cells by binding to an apoptosis stopping protein called Bcl-2 (B-cell leukemia 2) and thus arresting its function., Evidence suggests that paclitaxel also may induce cell death by triggering apoptosis. In addition, paclitaxel and docetaxel enhance the effects of ionizing radiation, possibly by blocking cells in the G2 phase, the phase of the cell cycle in which cells are most radiosensitive., Paclitaxel is an antimicrotubule antineoplastic agent. Unlike some other common antimicrotubule agents (e.g., vinca alkaloids, colchicine, podophyllotoxin), which inhibit microtubule assembly, paclitaxel and docetaxel (a semisynthetic taxoid) promote microtubule assembly. Microtubules are organelles that exist in a state of dynamic equilibrium with their components, tubulin dimers. They are an essential part of the mitotic spindle and also are involved in maintenance of cell shape and motility, and transport between organelles within the cell. By binding in a reversible, concentration-dependent manner to the beta-subunit of tubulin at the N-terminal domain, paclitaxel enhances the polymerization of tubulin, the protein subunit of the spindle microtubules, even in the absence of factors that are normally required for microtubule assembly (e.g., guanosine triphosphate [GTP]), and induces the formation of stable, nonfunctional microtubules. Paclitaxel promotes microtubule stability even under conditions that typically cause depolymerization in vitro (e.g., cold temperature, the addition of calcium, the presence of antimitotic drugs). While the precise mechanism of action of the drug is not understood fully, paclitaxel disrupts the dynamic equilibrium within the microtubule system and blocks cells in the late G2 phase and M phase of the cell cycle, inhibiting cell replication., ... Taxol induces tubulin polymerization and forms extremely stable and nonfunctional microtubules. Taxol has demonstrated broad activity in preclinical screening studies, and antineoplastic activity has been observed in several classically refractory tumors. These tumors include cisplatin resistant ovarian carcinoma in phase II trials and malignant melanoma and non-small cell lung carcinoma in phase I studies. | |

| Record name | Paclitaxel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01229 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TAXOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6839 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white crystalline powder, Needles from aqueous methanol | |

CAS No. |

33069-62-4, 92950-39-5 | |

| Record name | TAXOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Paclitaxel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33069-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paclitaxel [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033069624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paclitaxel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01229 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | paclitaxel | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Paclitaxel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PACLITAXEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P88XT4IS4D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 7-O-acetylpaclitaxel | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PPC5TL76P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TAXOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6839 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Paclitaxel | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015360 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

415 to 421 °F (NTP, 1992), 216-217 °C, 213-216 °C (decomposition), 213 - 216 °C | |

| Record name | TAXOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Paclitaxel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01229 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TAXOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6839 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Paclitaxel | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015360 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

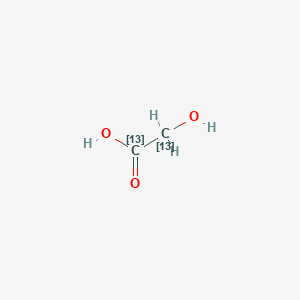

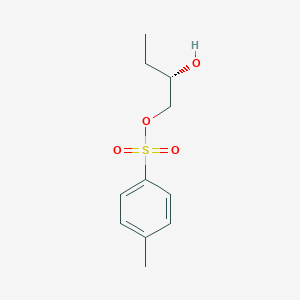

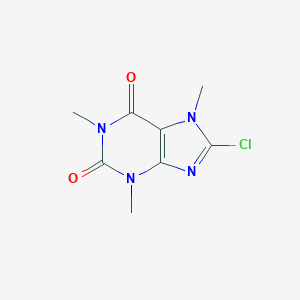

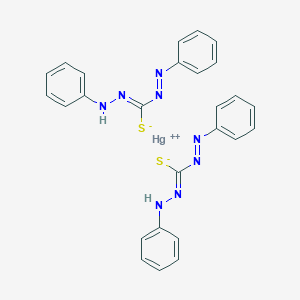

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

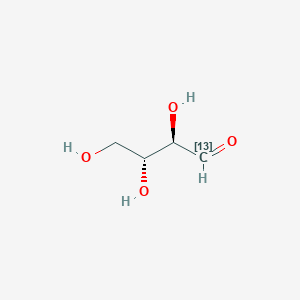

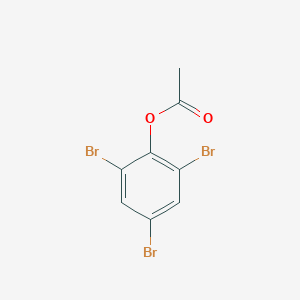

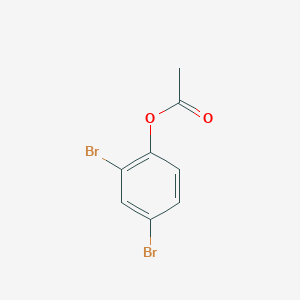

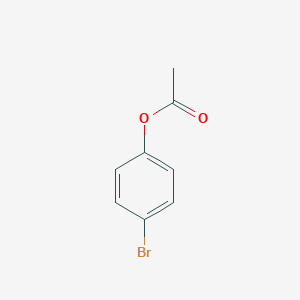

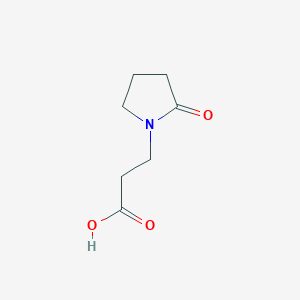

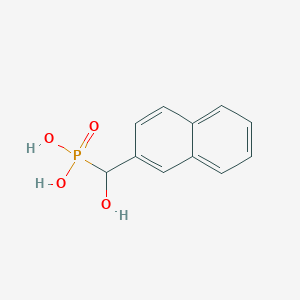

Feasible Synthetic Routes

Q1: How do different organisms break down 7-acetyltaxol?

A: Research using this compound-2''-yl glucoside, a water-soluble derivative, revealed diverse biodegradation pathways across various organisms [, ]. While both cyanobacteria (Synechocystis sp. PCC 6803 and Synechococcus sp. PCC 7942) and the liverwort Marchantia polymorpha could epimerize the 7-position of the taxol skeleton, this reaction was not observed in the higher plants Nicotiana tabacum (tobacco) and Glycine max (soybean) []. Interestingly, several organisms, including the two cyanobacteria, M. polymorpha, and N. tabacum, hydrolyzed the 13-position of this compound, yielding baccatin III and 10-deacetyl baccatin III []. Additionally, both cyanobacteria deacetylated 7-epi-baccatin III at its 10-position, while M. polymorpha and G. max specifically deacetylated the 10-position of taxol itself []. This highlights the diverse metabolic capabilities of different species in processing this compound.

Q2: Does this compound interact with microtubules like paclitaxel (Taxol)?

A: While the provided abstracts do not contain specific information about the interaction of this compound with microtubules, one research title suggests that this compound interacts with different tubulin assemblies []. Further investigation into the full text of this research article would be needed to understand the specifics of this interaction.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

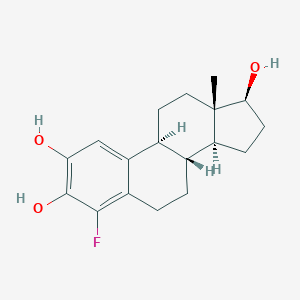

![4-Fluoro-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene](/img/structure/B118246.png)